molecular formula C21H33NO5S B12780367 Einecs 282-761-0 CAS No. 84415-23-6

Einecs 282-761-0

Katalognummer: B12780367
CAS-Nummer: 84415-23-6
Molekulargewicht: 411.6 g/mol
InChI-Schlüssel: MXNAIOBSPSFQDK-ZDRCUXKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 282-761-0 involves the reaction of (2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium with (1S)-2-oxobornane-10-sulphonic acid. The reaction typically occurs under controlled conditions to ensure the correct stereochemistry and purity of the product. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Einecs 282-761-0 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

Einecs 282-761-0 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Einecs 282-761-0 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Einecs 282-761-0 include:

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

84415-23-6

Molekularformel

C21H33NO5S

Molekulargewicht

411.6 g/mol

IUPAC-Name

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C11H17NO.C10H16O4S/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h4-9,11,13H,1-3H3;7H,3-6H2,1-2H3,(H,12,13,14)/t9-,11-;7?,10-/m01/s1

InChI-Schlüssel

MXNAIOBSPSFQDK-ZDRCUXKHSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Kanonische SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.